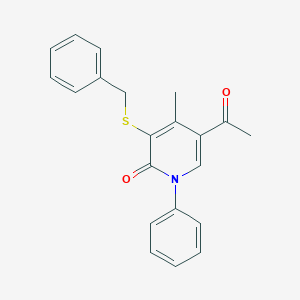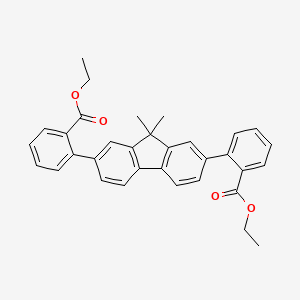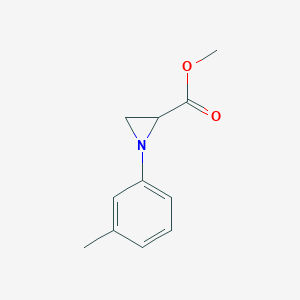
Methyl 1-(3-methylphenyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-methylphenyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high strain energy, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate typically involves the reaction of 3-methylphenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions often require a base such as triethylamine and an aprotic solvent like acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methylphenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the strain in the aziridine ring, it readily undergoes nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxaziridines or reduced to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Ring-Opening: The major products are often amines, alcohols, or thiols, depending on the nucleophile used.
Oxidation: Oxaziridines are the primary products.
Reduction: Amines are typically formed.
Scientific Research Applications
Methyl 1-(3-methylphenyl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactivity towards nucleophiles.
Industrial Applications:
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate primarily involves its ability to undergo nucleophilic ring-opening reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in medicinal chemistry for the modification of biomolecules and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic Acid: Similar in structure but lacks the methyl ester group, making it less lipophilic.
N-Phenylaziridine: Lacks the carboxylate group, resulting in different reactivity and applications.
Methyl 1-phenylaziridine-2-carboxylate: Similar but without the methyl group on the phenyl ring, affecting its steric and electronic properties.
Uniqueness
Methyl 1-(3-methylphenyl)aziridine-2-carboxylate is unique due to the presence of both the methyl group on the phenyl ring and the ester group on the aziridine ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
933453-58-8 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 1-(3-methylphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-8-4-3-5-9(6-8)12-7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
HZNAQGGCJJWYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


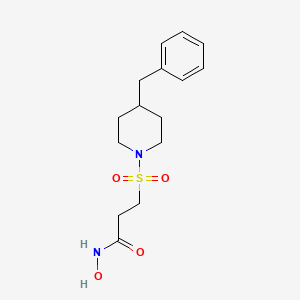
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
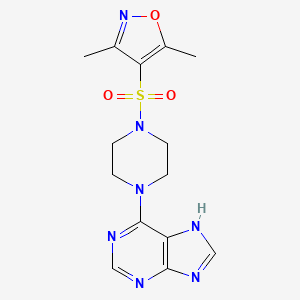
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
![5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)
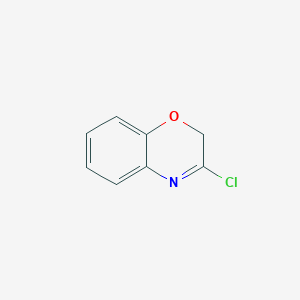
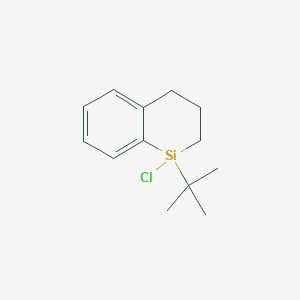
![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)
